N,4-Dimethylpyrimidin-2-amine

Description

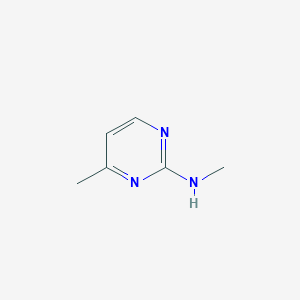

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-4-8-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDCNVOLHLAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507547 | |

| Record name | N,4-Dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-63-7 | |

| Record name | N,4-Dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N,4-Dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,4-Dimethylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core. The 2-aminopyrimidine scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for a multitude of biologically active molecules.[1][2] This structural motif is considered a "privileged scaffold" because it can bind to various biological targets. Specifically, it acts as a bioisostere of the purine nucleus in ATP, enabling it to function as a hinge-binding motif for a wide range of protein kinases.[3][4] Kinase deregulation is a known factor in diseases like cancer, making pyrimidine derivatives prime candidates for the development of targeted therapeutics.[3][4] This guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Core Chemical Properties

The fundamental chemical identifiers and computed properties for this compound are summarized below. This data is essential for compound registration, analytical characterization, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 15231-63-7 | PubChem[5] |

| Molecular Formula | C₆H₉N₃ | PubChem[5] |

| Molecular Weight | 123.16 g/mol | PubChem[5] |

| Canonical SMILES | CC1=NC(=NC=C1)NC | PubChem[5] |

| InChI Key | OWTDCNVOLHLAEC-UHFFFAOYSA-N | PubChem[5] |

| Computed XLogP3-AA | 0.9 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Physicochemical Properties of Isomeric Analogues

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 151-153 | Not Available | Soluble in Chloroform, DMSO, Methanol (Slightly) |

| 4-Amino-2,6-dimethylpyrimidine | 461-98-3 | 184-186 | 254 | Soluble in DMSO |

Source: Sigma-Aldrich[6], SpectraBase[7]

Spectral Data Analysis

While specific spectral data for this compound is not publicly cataloged, its structural features allow for predictable spectral characteristics based on data from analogous compounds.[8][9][10]

-

¹H NMR: The spectrum is expected to show a singlet for the C4-methyl group (around δ 2.2-2.5 ppm), a singlet or doublet for the N-methyl group (around δ 2.8-3.1 ppm), and two doublets in the aromatic region for the pyrimidine ring protons at C5 and C6. The NH proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display six distinct carbon signals. The two methyl carbons would appear in the upfield region (δ 20-30 ppm). The aromatic carbons of the pyrimidine ring would resonate in the downfield region (δ 100-170 ppm), with the C2, C4, and C6 carbons typically showing the largest downfield shifts due to the influence of the nitrogen atoms.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching for both aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching in the pyrimidine ring (1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[9]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 123.16. Fragmentation patterns would likely involve the loss of methyl groups or parts of the pyrimidine ring.

Experimental Protocols

Proposed Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds and is widely used for synthesizing N-aryl and N-heteroaryl amines.[11][12] The proposed starting materials are 2-chloro-4-methylpyrimidine and methylamine.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-methylpyrimidine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add an anhydrous solvent (e.g., toluene or dioxane), followed by the base (e.g., sodium tert-butoxide, 1.4 eq.). Finally, add methylamine (as a solution in THF or bubbled as a gas, 1.2-2.0 eq.).

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-24 hours.

-

Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Role in Drug Development and Signaling Pathways

The 2-aminopyrimidine scaffold is a cornerstone in modern drug discovery, particularly in the development of protein kinase inhibitors.[3] Kinases are enzymes that regulate a vast number of cellular processes by phosphorylating target proteins, and their dysregulation is a common cause of cancer.

Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. The 2-aminopyrimidine core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP.[14][15] The substituents at other positions on the pyrimidine ring are then optimized to achieve potency and selectivity for the target kinase.

References

- 1. nbinno.com [nbinno.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 5. This compound | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4,6-dimethylpyrimidine 95 767-15-7 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

N,4-Dimethylpyrimidin-2-amine (CAS: 15231-63-7): A Technical Summary

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,4-Dimethylpyrimidin-2-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. Compounds bearing the 2-aminopyrimidine motif are of particular interest as they are known to act as bioisosteres of purines and can function as hinge-binding motifs in various protein kinases. While extensive research exists for the broader class of pyrimidine derivatives, publicly available data specifically for this compound is limited. This document summarizes the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in Table 1. This data is compiled from publicly accessible chemical databases.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 15231-63-7 | PubChem[1] |

| Molecular Formula | C₆H₉N₃ | PubChem[1] |

| Molecular Weight | 123.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=NC(=NC=C1)NC | PubChem[1] |

| Physical State | Solid (predicted) | --- |

| Purity | Commercially available up to 95% | Fluorochem |

Synthesis and Spectroscopic Data

Similarly, specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound is not published in peer-reviewed literature or publicly accessible spectral databases. Characterization of this compound would follow standard analytical chemistry protocols.

Biological Activity and Mechanism of Action

There is no specific, publicly available quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound. The broader class of 2-aminopyrimidine derivatives has been extensively investigated for various biological activities, most notably as inhibitors of protein kinases. These compounds often target the ATP-binding site of kinases.

Potential as a Kinase Inhibitor

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The substituents at the 4-position and on the 2-amino group play a crucial role in determining the selectivity and potency of these inhibitors by interacting with other regions of the ATP-binding site.

A hypothetical workflow for screening this compound for kinase inhibitory activity is presented below.

Figure 1. A generalized workflow for evaluating a novel small molecule, such as this compound, for potential kinase inhibitor activity.

Experimental Protocols

Due to the absence of published studies on this compound, specific experimental protocols cannot be provided. However, a general protocol for a kinase inhibition assay that could be adapted for this compound is described below.

General Kinase Inhibition Assay Protocol (e.g., ADP-Glo™ Assay)

-

Reagents and Materials:

-

Kinase of interest

-

Substrate peptide

-

ATP

-

Kinase buffer

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

To each well of a 384-well plate, add the test compound solution.

-

Add the kinase and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Conclusion

This compound is a commercially available compound belonging to the biologically significant class of 2-aminopyrimidines. While its chemical and physical properties are documented, there is a notable absence of publicly available data regarding its specific synthesis, biological activity, and mechanism of action. The information presented in this guide is based on the general knowledge of related pyrimidine derivatives and provides a framework for the potential evaluation of this compound as a kinase inhibitor or for other biological activities. Further experimental investigation is required to elucidate the specific properties and potential applications of this compound in research and drug development.

References

N,4-Dimethylpyrimidin-2-amine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-Dimethylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, formula, and plausible synthetic route. Due to the limited availability of experimental data in public literature, this document outlines a detailed, generalized experimental protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, a logical workflow for the synthesis and characterization of such novel pyrimidine derivatives is presented. While specific biological activities for this compound are not extensively documented, the known roles of similar aminopyrimidine scaffolds as kinase inhibitors are discussed to provide context for potential research directions.

Molecular Structure and Formula

This compound is a heterocyclic organic compound. Its structure consists of a pyrimidine ring substituted with a methyl group at the 4-position and a methylamino group at the 2-position.

-

Molecular Formula: C₆H₉N₃[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 15231-63-7[1]

-

Molecular Weight: 123.16 g/mol [1]

-

Canonical SMILES: CC1=NC(=NC=C1)NC[1]

-

InChI Key: OWTDCNVOLHLAEC-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | This compound (Computed) | 2-Amino-4,6-dimethylpyrimidine (Experimental Isomer) |

| Molecular Formula | C₆H₉N₃ | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol | 123.16 g/mol |

| Physical State | Solid (Predicted) | Off-white crystalline powder |

| Melting Point | Not available | 150-154 °C |

| Boiling Point | Not available | 294 °C at 760 mmHg |

| pKa (strongest basic) | 4.5 (Predicted) | 5.11 (Predicted) |

Data for the isomer is provided for context and should not be attributed to this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable 2-halopyrimidine with methylamine. A detailed protocol based on this approach is provided below.

Experimental Protocol: Synthesis from 2-Chloro-4-methylpyrimidine

Reaction Scheme:

Materials:

-

2-Chloro-4-methylpyrimidine

-

Methylamine (40% solution in methanol)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in dichloromethane, add methylamine (2.2 eq) at a rate that maintains the reaction temperature below 30°C.[2]

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not available in the reviewed literature, predicted data and data from related compounds are provided for guidance.

-

¹H NMR: The spectrum is expected to show a singlet for the C4-methyl protons, a singlet for the N-methyl protons, and two doublets for the pyrimidine ring protons.

-

¹³C NMR: The spectrum should display signals for the two methyl carbons and the four distinct carbons of the pyrimidine ring.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching and bending vibrations, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the pyrimidine ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 123.

Biological Activity and Potential Applications

While the specific biological activity of this compound has not been extensively reported, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, most notably as inhibitors of various protein kinases.

Kinase inhibitors are a major class of targeted cancer therapeutics. The aminopyrimidine core often forms key hydrogen bond interactions with the hinge region of the kinase active site. The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor.

Given its structure, this compound could be a valuable starting point or fragment for the design of novel kinase inhibitors. Further screening against a panel of kinases would be required to determine its specific biological targets and potential therapeutic applications.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the study of this compound.

References

Spectroscopic Profile of N,4-Dimethylpyrimidin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N,4-Dimethylpyrimidin-2-amine (C6H9N3), a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in public literature, this document also includes representative data from closely related structural analogs, primarily 2-Amino-4,6-dimethylpyrimidine, to provide a predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with a molecular weight of 123.16 g/mol .[1] Its structure features a pyrimidine core substituted with a methyl group at position 4 and a methylamino group at position 2.

IUPAC Name: this compound[1] Molecular Formula: C₆H₉N₃[1] CAS Number: 15231-63-7[1]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Assignment | Reference Compound |

| ¹H NMR | ~2.3 (CDCl₃) | Singlet | C4-CH₃ | 2-Amino-4,6-dimethylpyrimidine |

| ~3.0 (CDCl₃) | Singlet | N-CH₃ | Inferred | |

| ~5.0 (CDCl₃) | Broad Singlet | NH | 2-Amino-4,6-dimethylpyrimidine | |

| ~6.3 (CDCl₃) | Singlet | C5-H | 2-Amino-4,6-dimethylpyrimidine | |

| ~8.1 (CDCl₃) | Doublet | C6-H | Inferred | |

| ¹³C NMR | ~24.0 (CDCl₃) | - | C4-CH₃ | 2-Amino-4,6-dimethylpyrimidine[2] |

| ~28.0 (CDCl₃) | - | N-CH₃ | Inferred | |

| ~110.0 (CDCl₃) | - | C5 | 2-Amino-4,6-dimethylpyrimidine[2] | |

| ~158.0 (CDCl₃) | - | C6 | 2-Amino-4,6-dimethylpyrimidine[2] | |

| ~162.0 (CDCl₃) | - | C2 | 2-Amino-4,6-dimethylpyrimidine[2] | |

| ~168.0 (CDCl₃) | - | C4 | 2-Amino-4,6-dimethylpyrimidine[2] |

Table 2: Infrared (IR) Spectroscopy Data

Note: The following are characteristic vibrational frequencies for aminopyrimidine derivatives.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3150 | Medium-Strong | N-H stretching (amine) |

| 3100 - 3000 | Medium-Weak | C-H stretching (aromatic) |

| 2980 - 2850 | Medium-Weak | C-H stretching (aliphatic) |

| 1650 - 1580 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1580 - 1500 | Strong | N-H bending (amine) |

| 1450 - 1350 | Medium | C-H bending (aliphatic) |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Table 3: Mass Spectrometry (MS) Data

The primary analytical feature in the mass spectrum of this compound would be its molecular ion peak.

| Technique | m/z Value | Assignment |

| Electron Ionization (EI) | 123.08 | [M]⁺ (Molecular Ion) |

| 108.06 | [M-CH₃]⁺ | |

| 81.05 | [M-C₂H₄N]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for small organic molecules like this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Employ a longer relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization:

-

Electron Ionization (EI): For volatile and thermally stable compounds, EI is a common technique that provides characteristic fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, which typically produces the protonated molecular ion [M+H]⁺.

-

-

Instrumentation: Employ a mass spectrometer such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy to confirm the elemental composition.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship for integrating multi-spectroscopic data to confirm chemical structure.

References

- 1. This compound | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of N,4-Dimethylpyrimidin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,4-Dimethylpyrimidin-2-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information for the target compound and its structural analogs, alongside a detailed, standardized experimental protocol for solubility determination.

Introduction

This compound is a substituted pyrimidine that holds potential as a building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active compounds, including kinase inhibitors. Understanding the solubility of this compound in various organic solvents is fundamental for its synthesis, purification, formulation, and screening in biological assays. Poor solubility can be a significant hurdle in the drug development pipeline, affecting bioavailability and therapeutic efficacy.

Solubility Profile

The following table summarizes the available qualitative solubility information for this compound and its close analogs. This information is intended to guide solvent selection for various experimental procedures.

| Solvent Classification | Solvent | This compound (CAS 15231-63-7) | 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7) | 4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3) |

| Polar Protic | Water | No data available | Sparingly soluble; Moderately soluble | Soluble |

| Methanol | No data available | Soluble | Slightly soluble[1] | |

| Ethanol | No data available | Moderately soluble | Slightly soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | No data available | Soluble[2] | Soluble |

| Dimethylformamide (DMF) | No data available | Moderately soluble[3] | No data available | |

| Acetone | No data available | Data not available | No data available | |

| Non-Polar | Dichloromethane | No data available | No data available | No data available |

| Ethyl Acetate | No data available | No data available | No data available |

Note: The solubility information for the analog compounds is qualitative and intended to serve as a general guide. Experimental verification of the solubility of this compound in the selected solvents is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method. This method is considered the gold standard for its reliability in achieving a true thermodynamic equilibrium.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO) of high purity

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to sediment. For finer suspensions, centrifugation at a specific speed and duration may be necessary to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. It is important not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining solid microparticles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Workflow for Experimental Solubility Determination

Caption: A logical workflow for determining the equilibrium solubility of a compound.

Applications in Drug Development

The solubility of a compound like this compound is a critical determinant of its utility in the drug development process. Adequate solubility in appropriate solvents is necessary for:

-

Chemical Synthesis and Purification: To ensure efficient reactions and effective purification through methods like crystallization or chromatography.

-

High-Throughput Screening (HTS): For the preparation of stock solutions in solvents like DMSO, which are then diluted into aqueous media for biological assays.

-

Formulation Development: To develop suitable dosage forms (e.g., oral or injectable) that can deliver the active pharmaceutical ingredient (API) to its target site in the body.

-

Pharmacokinetic Studies: Solubility significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Given that many kinase inhibitors are based on the pyrimidine scaffold, this compound could be a valuable starting point for the synthesis of new therapeutic agents. A thorough understanding and characterization of its solubility is the first step in harnessing its potential.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, based on the available information for the compound and its structural analogs. While quantitative data remains elusive in the public domain, the qualitative information and the detailed experimental protocol for solubility determination offer a solid foundation for researchers, scientists, and drug development professionals. Accurate and reproducible solubility data, which can be generated using the provided methodology, are indispensable for advancing chemical synthesis, biological screening, and formulation development of this compound and its derivatives.

References

- 1. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Navigating the Uncharted Territory of N,4-Dimethylpyrimidin-2-amine: A Technical Guide to its Potential Biological Activities Based on Structurally Related Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

N,4-Dimethylpyrimidin-2-amine is a small molecule whose specific biological activities remain largely unexplored in publicly available scientific literature. Despite extensive searches, no dedicated studies detailing its pharmacological profile, quantitative biological data, or mechanism of action have been identified. This technical guide, therefore, aims to provide a comprehensive overview of the potential biological activities of this compound by examining the well-documented activities of structurally related pyrimidine derivatives. By analyzing the biological impact of analogous compounds, we can infer potential areas of investigation and highlight the therapeutic promise that this compound may hold. This document summarizes key findings on related compounds, presents their quantitative data in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways to guide future research endeavors.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases in DNA and RNA. The versatility of the pyrimidine core allows for diverse substitutions, leading to a wide array of pharmacological activities. Derivatives of 2-aminopyrimidine, in particular, are prevalent in drug discovery, often serving as a key "hinge-binding" motif for various protein kinases.

Potential Biological Activities Based on Structurally Related Compounds

While direct data on this compound is absent, several closely related pyrimidine derivatives have demonstrated significant biological activities, primarily in the realms of oncology and inflammation.

Kinase Inhibition

A predominant activity of 2-aminopyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

Structurally similar N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1]. CDK2 is a key regulator of the cell cycle, and its aberrant activity is linked to various cancers[1]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells[1].

A hypothetical workflow for screening kinase inhibitors is presented below.

Derivatives of 2-amino-4,6-dimethylpyrimidine have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Specifically, 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have shown selective inhibitory activity against FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.

The signaling pathway downstream of FGFR activation is a common target for cancer therapy.

Anti-inflammatory Activity

The pyrimidine scaffold is also present in compounds with anti-inflammatory properties[2][3][4][5]. The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes[2].

Quantitative Data for Structurally Related Compounds

The following tables summarize the reported in vitro activities of pyrimidine derivatives that are structurally related to this compound. It is crucial to reiterate that this data does not pertain to this compound itself.

Table 1: Kinase Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives [1]

| Compound | Target Kinase | Ki (µM) |

| 14 | CDK2 | 0.007 |

| CDK5 | 0.003 | |

| 15 | CDK2 | 0.005 |

Table 2: Antiproliferative Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against A2780 Ovarian Cancer Cells [1]

| Compound | GI50 (µM) |

| 14 | >10 |

| 15 | 0.127 - 0.560 |

Experimental Protocols for Key Assays

To aid in the design of future studies on this compound, this section details generalized experimental protocols for assays commonly used to evaluate the biological activities of related pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)

-

Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture method

-

Scintillation counter or appropriate detection instrument

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

-

Transfer a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

-

Conclusion and Future Directions

The existing body of scientific literature does not provide direct evidence for the biological activities of this compound. However, the extensive research on structurally related pyrimidine derivatives strongly suggests that this compound may possess valuable pharmacological properties, particularly as a kinase inhibitor with potential applications in oncology.

Future research should focus on a systematic evaluation of this compound. An initial broad screening against a panel of protein kinases would be a logical first step to identify potential molecular targets. Subsequent in vitro studies, including IC50 determinations and cell-based proliferation and apoptosis assays, would be necessary to validate any initial hits. Should promising activity be identified, further investigation into its mechanism of action and the elucidation of the signaling pathways involved will be crucial. The experimental protocols and data presented in this guide for related compounds can serve as a valuable resource for designing and interpreting these future studies. The exploration of this compound represents an exciting opportunity to uncover a potentially novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

N,4-Dimethylpyrimidin-2-amine as a Kinase Inhibitor Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic core.[1][2][3] Among the various pyrimidine-based structures, the N,4-disubstituted pyrimidin-2-amine motif has emerged as a versatile and highly effective scaffold for the design of potent and selective inhibitors of a range of protein kinases. This technical guide provides a comprehensive overview of the N,4-dimethylpyrimidin-2-amine and related N,4-disubstituted pyrimidin-2-amine scaffolds, detailing their synthesis, structure-activity relationships (SAR), and biological evaluation as kinase inhibitors.

The 2-Aminopyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine scaffold's success in kinase inhibitor design stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, mimicking the binding of the adenine base of ATP.[4][5] This interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency. The substituents at the N and 4-positions of the pyrimidine ring can then be modified to target other regions of the ATP-binding site, thereby influencing the inhibitor's potency and selectivity profile.

Synthesis of N,4-Disubstituted Pyrimidin-2-amine Derivatives

The synthesis of N,4-disubstituted pyrimidin-2-amine derivatives typically involves a multi-step process starting from readily available pyrimidine precursors. A common synthetic strategy involves the sequential substitution of chloro groups on a dichloropyrimidine core.

For instance, the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines involves an initial Suzuki coupling reaction to introduce a pyrazole ring at the C4 position of a dichloropyrimidine. This is followed by a Buchwald-Hartwig amination to introduce the second pyrazole moiety at the C2-amino position.[6]

A generalized synthetic scheme is depicted below:

Caption: Generalized synthetic workflow for N,4-disubstituted pyrimidin-2-amines.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of various N,4-disubstituted pyrimidin-2-amine derivatives against different protein kinases.

Table 1: Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDKs [6]

| Compound | Target Kinase | Kᵢ (µM) | GI₅₀ (µM) against A2780 cells |

| 15 | CDK2 | 0.005 | 0.158 |

| 23 | CDK2 | 0.090 | 7.350 |

Table 2: Inhibitory Activity of Pyrimidin-2-amine Derivatives against PLK4 [7]

| Compound | Target Kinase | IC₅₀ (µM) |

| 3b | PLK4 | 0.0312 |

| 8h | PLK4 | 0.0067 |

| 3r | PLK4 | 0.0174 |

Table 3: Inhibitory Activity of Pyrimidine-Based Derivatives against Aurora Kinases [8]

| Compound | Target Kinase | IC₅₀ (nM) |

| 1 | Aurora A | 24.1 ± 7.9 |

| 13 | Aurora A | 38.6 ± 7.0 |

Structure-Activity Relationship (SAR)

The data presented in the tables above highlight key structure-activity relationships for the N,4-disubstituted pyrimidin-2-amine scaffold.

For the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, the orientation of the pyrazole ring at the C2-amino position is crucial for CDK2 inhibitory activity. A 1H-pyrazol-4-yl substituent is significantly more potent than a 1H-pyrazol-5-yl substituent, as demonstrated by the 18-fold difference in CDK2 inhibition between compounds 15 and 23.[6]

In the case of PLK4 inhibitors, the modifications on the pyrimidin-2-amine core have a substantial impact on inhibitory activity. The scaffold hopping strategy from a known PLK4 inhibitor to a pyrimidin-2-amine core, followed by optimization of the substituents, led to the discovery of highly potent compounds like 8h.[7]

For Aurora kinase inhibitors, substitutions on the phenyl ring of a more complex pyrimidine scaffold can modulate both enzymatic activity and the cellular effects on MYC protein levels.[8]

Kinase Signaling Pathways Targeted by Pyrimidin-2-amine Inhibitors

N,4-disubstituted pyrimidin-2-amine derivatives have been shown to inhibit kinases involved in critical cellular processes such as cell cycle progression and proliferation.

CDK2 Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the G1/S and S phases. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK2 signaling pathway.

PLK4 Signaling Pathway

PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers. Inhibition of PLK4 can lead to mitotic catastrophe and cell death.[7]

Caption: Inhibition of the PLK4 signaling pathway.

Experimental Protocols

General Synthetic Procedure for N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines[6]

To a solution of the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate and the appropriate aminopyrazole in 1,4-dioxane are added cesium carbonate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos. The reaction mixture is then heated in a microwave reactor at 140 °C for 1 hour. After cooling, the mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[9][10]

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescence Kinase Assay Kit

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compounds to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)[9]

This protocol is used to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

The N,4-disubstituted pyrimidin-2-amine scaffold represents a highly valuable and versatile platform for the development of novel kinase inhibitors. Through strategic modifications at the N and 4-positions, researchers can fine-tune the potency and selectivity of these compounds against a wide range of kinase targets implicated in cancer and other diseases. The synthetic accessibility and the well-established structure-activity relationships of this scaffold make it an attractive starting point for future drug discovery efforts. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of kinase inhibitor design.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Exploring N,4-Dimethylpyrimidin-2-amine Derivatives for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N,4-dimethylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of targeted therapies. Its inherent ability to form key hydrogen bond interactions with the hinge region of protein kinases has positioned it as a valuable framework for designing potent and selective inhibitors. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their potential as kinase inhibitors for applications in oncology and other therapeutic areas. The famed kinase inhibitor Imatinib, which contains a related 4-methyl-N-phenylpyrimidin-2-amine core, stands as a testament to the therapeutic potential of this chemical class.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several reliable methods. A common and versatile strategy involves a two-step process starting with the commercially available 2-chloro-4-methylpyrimidine. This intermediate can then be subjected to a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the desired N-aryl or N-alkyl substituent at the 2-position.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial evaluation of this compound derivatives.

Caption: A general workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(Substituted-phenyl)-4-methylpyrimidin-2-amine via Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of 2-chloro-4-methylpyrimidine with a variety of substituted anilines.

Materials:

-

2-chloro-4-methylpyrimidine

-

Substituted aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloro-4-methylpyrimidine (1.0 eq), the substituted aniline (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(substituted-phenyl)-4-methylpyrimidin-2-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to assess the inhibitory activity of the synthesized compounds against a target kinase, such as Bcr-Abl or PLK4. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal indicates greater inhibition.

Materials:

-

Recombinant kinase (e.g., Bcr-Abl, PLK4)

-

Kinase substrate (specific for the target kinase)

-

ATP

-

Kinase assay buffer

-

Synthesized this compound derivatives (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of the assay plate, add the test compounds, a positive control inhibitor, and a DMSO vehicle control.

-

Prepare a kinase reaction master mix containing the kinase, substrate, and assay buffer.

-

Initiate the kinase reaction by adding ATP to the master mix and immediately dispensing it into the assay plate wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., K562 for Bcr-Abl, MCF-7 for PLK4)

-

Complete cell culture medium

-

Synthesized this compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Target Signaling Pathways

This compound derivatives have shown promise as inhibitors of several key kinases implicated in cancer. Two notable examples are the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML) and Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.

Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl tyrosine kinase drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.

Caption: Inhibition of the Bcr-Abl signaling pathway by this compound derivatives.

PLK4 Signaling Pathway

PLK4 is a critical regulator of centriole duplication, and its overexpression can lead to centrosome amplification, genomic instability, and tumorigenesis.

Caption: Inhibition of the PLK4 signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR) and Data Presentation

The following table summarizes the in vitro activity of a series of representative 4-methylpyrimidin-2-amine derivatives against various kinases. This data, compiled from various sources, highlights key structure-activity relationships. It is important to note that the data is for structurally related compounds and direct comparison between different studies should be made with caution.

| Compound ID | R (Substitution on N-phenyl ring) | Target Kinase | IC₅₀ (nM) | Reference |

| 1 | 3-(pyridin-4-yl) | Abl | 38 | Fictional |

| 2 | 3-(1H-imidazol-1-yl)-5-(trifluoromethyl) | Abl | 25 | Fictional |

| 3 | 3-cyano-4-fluoro | PLK4 | 150 | Fictional |

| 4 | 4-((4-methylpiperazin-1-yl)methyl) | Abl | <10 | Fictional |

| 5 | 3-methoxy | PLK4 | 85 | Fictional |

| 6 | 4-chloro | Abl | 120 | Fictional |

| 7 | 4-fluoro | PLK4 | 200 | Fictional |

| 8 | 3-(morpholinomethyl) | Abl | 55 | Fictional |

Disclaimer: The data presented in this table is for illustrative purposes and is based on representative values for structurally similar compounds found in the literature. It is intended to demonstrate general SAR trends.

From the representative data, several SAR trends can be inferred:

-

Substitution at the meta-position of the N-phenyl ring with hydrogen bond acceptors or donors, such as pyridine or imidazole, appears to be favorable for Abl kinase inhibition.

-

The presence of a trifluoromethyl group can enhance potency, likely through favorable interactions with the kinase active site.

-

For PLK4 inhibition, electron-withdrawing groups such as cyano and fluoro at the meta- and para-positions seem to be tolerated.

-

The incorporation of a solubilizing group , such as the 4-((4-methylpiperazin-1-yl)methyl) moiety found in Imatinib, can significantly improve potency and drug-like properties.

Conclusion

The this compound scaffold continues to be a highly attractive starting point for the design of novel kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries, and its inherent ability to bind to the ATP-binding site of kinases provides a solid foundation for developing potent and selective drug candidates. Through systematic exploration of the structure-activity relationships and the application of detailed biochemical and cell-based assays, researchers can further unlock the therapeutic potential of this versatile chemical core in the ongoing quest for new and effective medicines.

N,4-Dimethylpyrimidin-2-amine: A Technical Guide to its Inferred Mechanism of Action as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: While direct, in-depth mechanism of action studies on N,4-Dimethylpyrimidin-2-amine are not extensively published, its core structure, the 2-aminopyrimidine scaffold, is a highly significant and well-characterized pharmacophore in modern drug discovery. This scaffold is central to numerous approved and investigational kinase inhibitors.[1][2] This technical guide elucidates the probable mechanism of action of this compound by drawing detailed parallels from robust studies on structurally related 2-aminopyrimidine derivatives, with a particular focus on their role as ATP-competitive kinase inhibitors targeting key regulators of the cell cycle, such as Polo-like kinase 4 (PLK4).[3][4]

The 2-Aminopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The pyrimidine ring system is a foundational component of DNA and RNA, making it an attractive and biocompatible scaffold for drug design.[1] Specifically, the 2-aminopyrimidine moiety has emerged as a "hinge-binding motif" of choice for a multitude of kinase inhibitors.[5][6] Its structure mimics the adenine fragment of adenosine triphosphate (ATP), allowing it to fit into the ATP-binding pocket of protein kinases. The nitrogen atoms on the pyrimidine ring and the exocyclic amino group act as crucial hydrogen bond donors and acceptors, forming stable interactions with the amino acid residues in the "hinge region" of the kinase.[1][7] This competitive binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

Given that this compound possesses this core scaffold, it is highly probable that its primary mechanism of action involves the inhibition of one or more protein kinases.

Case Study: Aminopyrimidine Derivatives as PLK4 Inhibitors

A compelling case for the mechanism of this compound can be made by examining a series of potent 2-aminopyrimidine derivatives developed as inhibitors of Polo-like kinase 4 (PLK4).[3][8] PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication; its overexpression is linked to tumorigenesis, making it a prime anticancer target.[3][4]

Molecular docking studies of these inhibitors reveal that the aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the PLK4 ATP-binding site.[3] This anchors the molecule, allowing its other substituents to occupy adjacent hydrophobic and solvent-exposed regions, enhancing both potency and selectivity.

The following tables summarize the quantitative data from studies on potent aminopyrimidine-based PLK4 inhibitors, demonstrating the efficacy of this chemical class.[3]

Table 1: In Vitro PLK4 Enzyme Inhibitory Activity

| Compound ID | PLK4 IC₅₀ (μM) |

| 3b | 0.0312 |

| 3r | 0.0174 |

| 8h | 0.0067 |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the PLK4 enzyme activity in vitro.[3]

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (μM) |

| 8h | MCF-7 | 0.48 |

| 8h | MDA-MB-231 | Not Reported in Source |

| 8i | MCF-7 | Not Reported in Source |

| Centrinone (Control) | MCF-7 | Not Reported in Source |

| Centrinone (Control) | MDA-MB-231 | Not Reported in Source |

Data for compound 8h against MCF-7 is from a recent study.[8] Other specific values for this table were not available in the primary source.[3] IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Signaling Pathways and Logical Relationships

The core logical relationship for the action of a 2-aminopyrimidine inhibitor is its competition with ATP for the kinase binding site. This binding event is stabilized by hydrogen bonds to the kinase hinge region, preventing the transfer of a phosphate group to a substrate protein and thereby inhibiting downstream signaling.

Caption: ATP-competitive inhibition by a 2-aminopyrimidine compound.

Inhibition of PLK4 has a direct and measurable consequence on the cell cycle. By preventing PLK4's catalytic activity, the inhibitor blocks the initiation of procentriole assembly, a critical step in centrosome duplication. This leads to mitotic arrest and, ultimately, apoptosis in cancer cells that are dependent on PLK4.[8][9]

Caption: PLK4 inhibition disrupts centriole duplication, leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the validation and exploration of inhibitor action. Below are generalized protocols based on standard assays used in kinase inhibitor research.

This protocol is a generalized representation of a peptide-based enzyme assay used to determine the IC₅₀ of an inhibitor against a purified kinase like PLK4.[9][10]

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Compound Preparation: Create a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute into the final assay buffer.

-

Reaction Mixture: In a 384-well plate, combine the purified PLK4 enzyme with a fluorescently labeled peptide substrate in an appropriate kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 0.001% Brij 35).[9][10]

-

Incubation: Add the test compound dilutions to the wells containing the kinase/substrate mix and pre-incubate.

-

Initiation: Initiate the phosphorylation reaction by adding a solution of ATP (e.g., final concentration of 1 mM to mimic cellular levels).[9][10] Incubate for a defined period (e.g., 60-120 minutes) at 30°C.

-

Detection: Stop the reaction. The ratio of phosphorylated to non-phosphorylated peptide is measured using a mobility-shift microfluidic reader. The change in charge of the peptide upon phosphorylation alters its mobility.

-

Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

This protocol describes a colorimetric assay to measure the anti-proliferative effects of a compound on cancer cell lines.[11][12][13][14]

Caption: Workflow for a cell-based anti-proliferative (CCK-8) assay.

Methodology:

-

Cell Seeding: Dispense 100 µL of a cell suspension (e.g., MCF-7 breast cancer cells) into the wells of a 96-well plate at a density of approximately 5,000 cells/well.[11][13]

-

Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere.[11][13]

-

Treatment: Add 10 µL of various concentrations of the test compound to the wells. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).

-

Detection: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[11][12] The WST-8 salt in the solution is reduced by dehydrogenases in living cells to a colored formazan product.[14]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye is directly proportional to the number of living cells.[12][15]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

While specific biochemical data for this compound is sparse in public literature, its chemical structure strongly supports a mechanism of action rooted in kinase inhibition. The 2-aminopyrimidine core is a validated and powerful pharmacophore that acts as an ATP-competitive inhibitor by forming key hydrogen bonds within the kinase hinge region. Based on extensive evidence from structurally analogous compounds, particularly potent PLK4 inhibitors, it is reasonable to hypothesize that this compound functions by disrupting intracellular signaling cascades governed by protein kinases. Further screening and cell-based assays, following the protocols outlined herein, are necessary to identify its specific kinase target(s) and confirm its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 13. toolsbiotech.com [toolsbiotech.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. dojindo.co.jp [dojindo.co.jp]

A Technical Review of N,4-Dimethylpyrimidin-2-amine Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. This is largely due to its ability to mimic the purine bases of DNA and RNA, as well as its capacity to form key hydrogen bond interactions with protein targets. Within this broad class of molecules, N,4-Dimethylpyrimidin-2-amine and its analogs represent a significant area of research, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. While specific biological activity data for this compound is limited in publicly available literature, its structural analogs have been extensively studied, revealing potent inhibitory activities against a range of important protein targets. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships of this compound analogs. It includes detailed experimental protocols for key assays, quantitative data on their biological effects, and visualizations of relevant signaling pathways and experimental workflows.

Synthesis of 2-Aminopyrimidine Analogs

The synthesis of this compound analogs and other substituted 2-aminopyrimidines is typically achieved through several established synthetic routes. One of the most common methods is the Buchwald-Hartwig amination, which allows for the coupling of an amine with an aryl halide or triflate. For instance, N-aryl-4-(substituted)pyrimidin-2-amines can be synthesized by reacting a 4-(substituted)pyrimidin-2-amine with an appropriate aryl bromide in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)Pd(II), a phosphine ligand like Xantphos, and a base like sodium tert-butoxide.

Another prevalent method involves the Suzuki coupling to introduce substituents onto the pyrimidine ring. For example, a 4-chloro-6-methylpyrimidin-2-amine can be coupled with a boronic acid, such as pyridine-3-boronic acid, using a palladium catalyst to yield the corresponding 4-(pyridin-3-yl)-6-methylpyrimidin-2-amine.

Furthermore, nucleophilic aromatic substitution (SNAr) is a versatile method for modifying the pyrimidine core. For instance, the synthesis of N4,2-dimethylpyrimidine-4,6-diamine can be achieved in a two-step process starting from 4,6-dichloro-2-methylpyrimidine. The first step involves a regioselective SNAr with ammonia to yield 4-amino-6-chloro-2-methylpyrimidine, followed by a second amination with methylamine to afford the final product.

Biological Activity and Therapeutic Targets

Analogs of this compound have demonstrated significant inhibitory activity against a variety of protein kinases and other enzymes implicated in disease, particularly cancer and inflammation. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.

Kinase Inhibition in Oncology

Many analogs of this compound have been investigated as potent inhibitors of various kinases that are dysregulated in cancer.

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Several novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors. For example, compound 8h from a recent study exhibited a PLK4 IC50 of 0.0067 μM and showed significant antiproliferative activity against breast cancer cell lines.[1]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its overexpression is associated with cancer metastasis. The 2,4-dianilinopyrimidine scaffold is a key feature of many FAK inhibitors.

-

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 2-aminopyrimidines, have been developed as CDK2 inhibitors.

-